molecular formula C16H15ClN4OS B2678572 N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide CAS No. 851980-32-0

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide

Cat. No. B2678572
CAS RN: 851980-32-0
M. Wt: 346.83
InChI Key: DPCSWHMLMLAINQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives has been evaluated in several studies . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesized compounds were in good agreement with elemental and spectral data .


Molecular Structure Analysis

The molecular weight of “N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide” is 346.83. The empirical formula is C9H7ClN2OS . The SMILES string representation is O=C ©NC1=NC (C=C2)=C (C=C2Cl)S1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the literature . For example, the synthesis of 6-chloro- N - (6-substituted [1,2,4]triazolo [3,4- b ] [1,3,4]thiadiazol-3-yl) benzo [ d ]thiazol-2-amine was reported .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, such as N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide, have been researched for their application as corrosion inhibitors. Studies on similar compounds demonstrate their effectiveness in inhibiting steel corrosion in acidic environments, suggesting potential applications in industrial corrosion protection. These inhibitors function through both physical and chemical adsorption on surfaces (Hu et al., 2016).

Fluorescence Imaging and Detection

Another important application is in fluorescence imaging and detection. A study on a similar Schiff base compound reported its use as a "turn-on" fluorescent and chromogenic probe for CN− detection. The compound displayed significant fluorescence increase upon interaction with CN−, demonstrating its potential in clinical diagnostics and living cell imaging (Xu et al., 2017).

Anti-Inflammatory Activity

Benzothiazole derivatives have also shown potential in anti-inflammatory applications. A study focusing on a series of benzothiazole-based Mannich bases evaluated their in vitro anti-inflammatory activities. Some of these compounds displayed significant anti-inflammatory properties, indicating their therapeutic potential (Rathi et al., 2013).

Safety and Hazards

The compound is classified under GHS07, with hazard statements H302 - H319 . This indicates that it may be harmful if swallowed and may cause serious eye irritation . The compound is also classified as Acute Tox. 4 Oral - Eye Irrit. .

properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c1-21(2)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)23-16/h3-9H,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCSWHMLMLAINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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